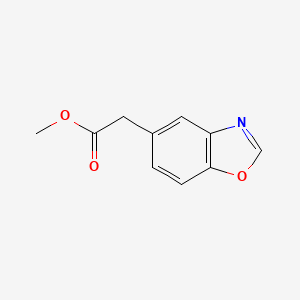

Methyl 2-(1,3-benzoxazol-5-yl)acetate

Vue d'ensemble

Description

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a chemical compound that belongs to the class of benzoxazoles. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .

Molecular Structure Analysis

The InChI code for “Methyl 2-(1,3-benzoxazol-5-yl)acetate” is 1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 . This indicates the presence of a benzoxazole ring attached to an acetate group. The exact 3D structure would require further computational or experimental studies.Physical And Chemical Properties Analysis

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a solid-powder at ambient temperature . It has a molecular weight of 191.18 g/mol . More detailed physical and chemical properties would require further experimental studies or database searches.Applications De Recherche Scientifique

Synthesis and Biological Activity

Inhibitors of COX-2 / 5-LOX : Methyl 2-(1,3-benzoxazol-5-yl)acetate derivatives have been synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, with some compounds exhibiting notable 5-LOX inhibitory activity. These findings highlight the compound's potential in anti-inflammatory applications (Reddy et al., 2008).

Antimicrobial Activity : Novel 2-substituted benzoxazole derivatives synthesized from methyl 2-substituted benzoxazole-5-carboxylate have shown antimicrobial activity. This research emphasizes the benzoxazole core's importance in developing new antimicrobial agents (Balaswamy et al., 2012).

Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes, obtained starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, have been screened for their in vitro antimicrobial and antioxidant studies, showing potential as antioxidants (Sonia et al., 2013).

Materials Science Applications

- Fluorescent Brighteners : A synthetic method was developed for new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives using a green catalyst. These compounds show moderate to low emission intensities, suggesting applications as fluorescent brighteners (Harishkumar et al., 2012).

Chemical Synthesis

Synthesis of COX-2 Inhibitors : Methyl 5-[2-arylamino-4-(3-oxo-[1,4]benzoxazin-6-yl)thiazoleacetates and related compounds have been synthesized and tested for their COX-2 inhibitor activity, showing the versatility of benzoxazole derivatives in medicinal chemistry (Reddy et al., 2006).

Corrosion Inhibitors : Derivatives of Methyl 2-(1,3-benzoxazol-5-yl)acetate have been studied as corrosion inhibitors of mild steel in sulphuric acid solution, indicating their potential application in protecting metals against corrosion (Elazhary et al., 2019).

Safety And Hazards

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” and other benzoxazole derivatives have potential applications in various fields due to their wide spectrum of pharmacological activities . Future research could focus on exploring these activities in more detail, optimizing the synthesis process, and investigating the detailed mechanism of action.

Propriétés

IUPAC Name |

methyl 2-(1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQPSOUPSUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585919 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,3-benzoxazol-5-yl)acetate | |

CAS RN |

97479-79-3 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)

![3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride](/img/structure/B1316479.png)